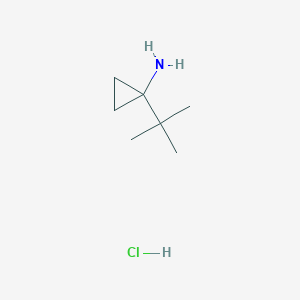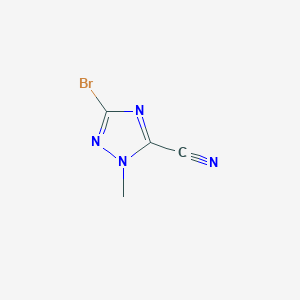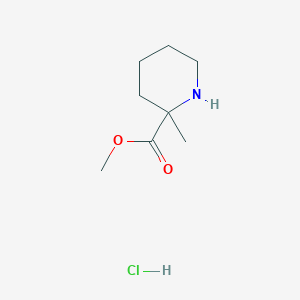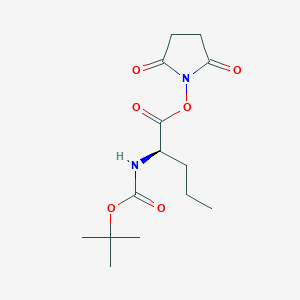
2-Cloro-3-isopropoxipirazina
Descripción general
Descripción
2-Chloro-3-isopropoxypyrazine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-isopropoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-isopropoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industria Agroquímica
2-Cloro-3-isopropoxipirazina: es un compuesto que se puede utilizar en la síntesis de agroquímicos. Sus derivados, como las trifluorometilpiridinas, juegan un papel significativo en la protección de cultivos. Estos compuestos se utilizan para desarrollar pesticidas que protegen los cultivos de plagas, con más de 20 nuevos agroquímicos que contienen moieties similares que adquieren nombres comunes ISO .
Desarrollo Farmacéutico
En la industria farmacéutica, los derivados de las estructuras de pirazina, incluidas las relacionadas con This compound, se utilizan para crear ingredientes farmacéuticos activos. Estos compuestos se han incorporado a varios productos farmacéuticos y veterinarios aprobados, y muchos candidatos están actualmente en ensayos clínicos .
Investigación de Actividad Biológica
This compound: los derivados exhiben una amplia gama de actividades biológicas. Son conocidos por sus propiedades antimicrobianas, antiinflamatorias, antivirales, antifúngicas, antioxidantes, antitumorales e inhibitorias de las quinasas. Esto los convierte en andamios valiosos para el descubrimiento de fármacos y el desarrollo de nuevos tratamientos para diversas enfermedades .
Química Sintética
Los derivados del compuesto se utilizan en química sintética, donde sirven como intermediarios para la síntesis de moléculas más complejas. Están involucrados en diversas rutas sintéticas, incluida la ciclización, la anulación de anillos, la cicloadición y la arilación C-H directa .
Ciencia de Materiales
En la ciencia de los materiales, This compound y sus derivados pueden contribuir al desarrollo de materiales orgánicos. Sus propiedades fisicoquímicas únicas, impartidas por el átomo de flúor y la porción de pirazina, se aprovechan para crear materiales funcionales con características específicas .
Estudios Ambientales
Los derivados de This compound se han aislado de diversas fuentes ambientales como plantas, microbios, suelo y vida marina. El estudio de estos compuestos ayuda a comprender la ocurrencia natural y el impacto ambiental potencial de los heterociclos nitrogenados .
Mecanismo De Acción
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-isopropoxypyrazine, have exhibited a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, antitumor, and kinase inhibitory activities .
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-isopropoxypyrazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission
Cellular Effects
2-Chloro-3-isopropoxypyrazine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially impacting cognitive functions . Moreover, 2-Chloro-3-isopropoxypyrazine may alter the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-isopropoxypyrazine involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine This binding interaction is crucial for its biochemical effects Additionally, 2-Chloro-3-isopropoxypyrazine may modulate other enzymes and proteins, leading to changes in gene expression and cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-isopropoxypyrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-3-isopropoxypyrazine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-isopropoxypyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
2-Chloro-3-isopropoxypyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-3-isopropoxypyrazine within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 2-Chloro-3-isopropoxypyrazine can accumulate in certain tissues, influencing its localization and activity. Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-3-isopropoxypyrazine affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism. This localization is crucial for its biochemical effects and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-3-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYWIIGCAQPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)





![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)
